molecular formula C10H6FNO3 B2403265 1-acetyl-5-fluoro-1H-indole-2,3-dione CAS No. 715-88-8

1-acetyl-5-fluoro-1H-indole-2,3-dione

Cat. No.: B2403265
CAS No.: 715-88-8
M. Wt: 207.16
InChI Key: KHUUKCCKZAARAY-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-1H-indole-2,3-dione, also known as isatin , is a heterocyclic compound with the chemical formula C8H5NO2 . It belongs to the class of indole derivatives and exhibits intriguing biological properties. Isatin is found in various natural products, including alkaloids, and has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of isatin involves several methods, including oxidative cyclization of o-nitroarylhydrazones, oxidation of indoles, and condensation reactions. Researchers have explored novel synthetic routes to access this important heterocyclic moiety. These methods are crucial for obtaining isatin and its derivatives for further investigations .


Molecular Structure Analysis

Isatin’s molecular structure consists of an indole ring fused with a 2,3-dione moiety. The fluorine atom at position 5 enhances its reactivity and influences its biological properties. The planar arrangement of the molecule contributes to its stability and interactions with biological targets .

Scientific Research Applications

Antituberculosis Activity

1-Acetyl-5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antituberculosis activity. Notably, a series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv. These findings highlight the potential of these compounds in developing new antituberculosis agents (Karalı et al., 2007).

Antibacterial Properties

Research has also explored the synthesis of various this compound derivatives for their antibacterial properties. These compounds have been tested against bacteria like Staphylococcus albus and Escherichia coli, showing promise as potential antibacterial agents (Joshi et al., 1981).

Anticancer Potential

The antileukemic potential of new derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone has been studied, particularly against various human cancer cell lines. These compounds displayed cytotoxic effects in B-lymphoma cell lines and showed potential as chemotherapeutic agents in B-lymphoma and chronic myeloid leukemia (Kuruca et al., 2008).

Role as Acetylcholinesterase Inhibitors

Indole derivatives structurally related to this compound have been synthesized and evaluated for their role as acetylcholinesterase inhibitors, indicating potential applications in treating Alzheimer's disease (Ismail et al., 2012).

Synthesis and Organic Chemistry Applications

The compound has been used extensively in the synthesis of a variety of heterocyclic compounds and as a raw material for drug synthesis. Its versatile nature allows for the creation of compounds with a wide range of biological activities, making it an important substrate in organic chemistry (Garden & Pinto, 2001).

Properties

IUPAC Name

1-acetyl-5-fluoroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUKCCKZAARAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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